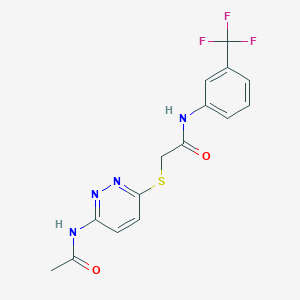
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenyl group, a tetrahydrocinnolinyl moiety, and a piperazinyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoroaniline, 5,6,7,8-tetrahydrocinnoline, and piperazine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to handle the exothermic reactions safely.
Continuous Flow Chemistry: For more efficient and controlled synthesis.
Purification: Techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Neuropharmacology: Investigated for its potential as a central nervous system (CNS) agent.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Psychiatric Disorders: Potential therapeutic agent for conditions like schizophrenia and depression.
Neurological Disorders: Explored for its neuroprotective properties.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Mechanism of Action
The compound exerts its effects primarily through interaction with CNS receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters like dopamine and serotonin. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)-1-(4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl)ethanone: Similar structure but with a dihydroindene moiety.
2-(3-Fluorophenyl)-1-(4-(1,2,3,4-tetrahydroisoquinolin-3-yl)piperazin-1-yl)ethanone: Contains a tetrahydroisoquinoline group.
Uniqueness
Fluorophenyl Group: Provides unique electronic properties that can influence receptor binding affinity.
Tetrahydrocinnolinyl Moiety: Offers distinct steric and electronic characteristics compared to other similar compounds.
Piperazinyl Ethanone Structure: Enhances the compound’s ability to cross the blood-brain barrier, making it particularly useful in CNS applications.
This detailed overview provides a comprehensive understanding of 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFRPLNOIBSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)



![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)


![ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate](/img/structure/B2515864.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)


![6-(4-chlorobenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2515871.png)
